tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate and base catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the design and synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: A closely related compound with similar structural features.
(S)-1-Boc-3-(hydroxymethyl)piperidine: Another piperidine derivative with a Boc-protected nitrogen and a hydroxymethyl group.
Uniqueness
Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxymethyl group at the 3-position of the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAHTVBAPQTWIP-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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